Computational LogP Elevation of +0.30 Units Versus N,N-Dibenzylethylamine Confers a Lipophilicity Advantage for Membrane Permeability-Critical Applications
N-Benzyl-N-(4-methylbenzyl)ethanamine exhibits a computed LogP of 4.02 (ChemSrc), which is 0.30 log units higher than that of its closest structural analog N,N-dibenzylethylamine (LogP = 3.71, LeYan/MolAid) . This difference arises from the replacement of one unsubstituted benzyl group with a para-methylbenzyl moiety, which increases the compound's overall hydrophobicity. The target compound's computed polar surface area (PSA) remains identical to that of N,N-dibenzylethylamine at 3.24 Ų, indicating that the LogP shift is achieved without introducing additional hydrogen-bonding capacity . For context, the simpler secondary amine analog N-benzyl-N-methylbenzylamine (a secondary amine with one HBD) has a substantially lower LogP of 1.52, underscoring the functional importance of full N-substitution for achieving high lipophilicity [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.02 (PSA = 3.24 Ų; HBD = 0) |
| Comparator Or Baseline | N,N-Dibenzylethylamine (CAS 10479-25-1): LogP = 3.71 (PSA = 3.24 Ų; HBD = 0); N-Benzyl-N-methylbenzylamine (CAS 103-67-3): LogP = 1.52 (HBD = 1) |
| Quantified Difference | +0.30 log units vs. N,N-dibenzylethylamine; +2.50 log units vs. N-benzyl-N-methylbenzylamine |
| Conditions | Computed LogP values from chemical database entries (ChemSrc, LeYan, MolAid, Foodb.ca); PSA and HBD values from structural analysis |
Why This Matters
A LogP increase of 0.30 units translates to a roughly 2-fold increase in octanol-water partitioning, which can be the difference between CNS penetration and peripheral restriction in drug discovery programs targeting neurological disorders.
- [1] Foodb.ca / ChemSpider. N-Methylbenzylamine (CAS 103-67-3) – LogP 1.52, HBD = 1, pKa (strongest basic) = 9.7. Available at: https://foodb.ca/compounds/FDB012647 View Source
